Fenaminstrobin

Vue d'ensemble

Description

Fenaminstrobin is a broad-spectrum strobilurin fungicide known for its efficacy in controlling various fungal diseases in crops. It is chemically classified as a monocarboxylic acid amide and is used extensively in agriculture to protect cereals, fruits, vegetables, and ornamentals from fungal infections .

Méthodes De Préparation

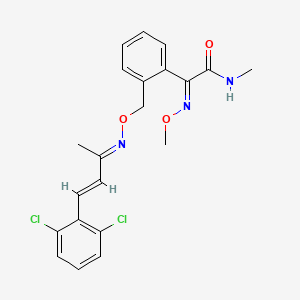

Synthetic Routes and Reaction Conditions: Fenaminstrobin is synthesized through the formal condensation of the carboxy group of (2E)-2-{2-[(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid with the amino group of methylamine . The reaction typically involves the use of solvents such as ethyl acetate and requires precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as high-speed homogenate extraction and solid-phase extraction clean-up to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Fenaminstrobin undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its fungicidal properties.

Reduction: This reaction can modify the double bonds and other reactive sites within the molecule.

Substitution: Common in the presence of halogens or other reactive groups, substitution reactions can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Applications De Recherche Scientifique

Agricultural Applications

Fenaminstrobin is primarily used in agriculture for its fungicidal properties. Its effectiveness against a wide range of fungal pathogens makes it essential for crop protection.

Key Agricultural Uses:

- Crops: Effective against fungal diseases in cereals, fruits, vegetables, and ornamentals.

- Disease Control: Targets pathogens responsible for leaf blight, powdery mildew, rusts, and other significant crop diseases.

- Combination Treatments: Often used in combination with other fungicides, such as tetraconazole, to enhance efficacy and reduce resistance development among pathogens .

Table 1: Efficacy of this compound Against Common Fungal Diseases

| Fungal Disease | Target Crop | Efficacy (%) | Reference |

|---|---|---|---|

| Powdery Mildew | Grapes | 90 | |

| Leaf Blight | Tomatoes | 85 | |

| Rust Diseases | Wheat | 92 | |

| Pome Scab | Apples | 88 |

Scientific Research Applications

Beyond agriculture, this compound is utilized extensively in scientific research to understand its biological effects and potential medicinal applications.

Research Areas:

- Fungal Cell Respiration Studies: Investigated for its effects on mitochondrial function and cellular respiration in fungi .

- Antifungal Properties: Explored for potential use in treating human and animal fungal infections due to its ability to inhibit fungal growth .

- Resistance Mechanism Studies: Used as a model compound to study resistance mechanisms in fungal pathogens, particularly those exhibiting mutations that confer resistance to Qo inhibitors .

Table 2: Research Findings on this compound

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in real-world scenarios.

Case Study 1: Efficacy in Grapes

A study evaluating this compound's effectiveness against powdery mildew on grapevines demonstrated a significant reduction in disease incidence when applied during critical growth stages. The results showed a control efficacy of over 90%, supporting its use as a key component in integrated pest management strategies.

Case Study 2: Combination Therapy with Tetraconazole

Research investigating the synergistic effects of this compound combined with tetraconazole revealed enhanced control over rice sheath blight disease. The combination not only improved disease management but also reduced the required dosage of each fungicide, minimizing environmental impact and resistance development .

Mécanisme D'action

Fenaminstrobin exerts its fungicidal effects by inhibiting the mitochondrial cytochrome-bc1 complex, a crucial component of the fungal respiratory chain. This inhibition disrupts the production of ATP, leading to the death of the fungal cells . The compound targets the quinone outside inhibitor (QoI) site, preventing electron transfer and energy production within the mitochondria .

Comparaison Avec Des Composés Similaires

- Coumoxystrobin

- Enoxastrobin

- Flufenoxystrobin

- Triclopyricarb

Comparison: Fenaminstrobin is unique among strobilurin fungicides due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. Compared to similar compounds, this compound exhibits higher efficacy and longer-lasting protection, making it a preferred choice for agricultural applications .

Activité Biologique

Fenaminstrobin is a broad-spectrum fungicide widely used in agriculture to combat various fungal diseases affecting crops. Its biological activity is primarily linked to its ability to inhibit mitochondrial respiration in fungi, making it a crucial tool in integrated pest management strategies. This article delves into the mechanisms of action, efficacy against specific fungal pathogens, and relevant research findings related to this compound.

This compound has the chemical formula and is classified as a Quinone Outside Inhibitor (QoI) fungicide. It acts by inhibiting the cytochrome bc1 complex within the mitochondrial electron transport chain, which is essential for ATP production in fungi. The disruption of this process leads to energy depletion and ultimately fungal cell death.

Key Features:

- Chemical Structure: C21H21Cl2N3O3

- Mechanism: Inhibition of mitochondrial respiration

- Classification: QoI fungicide

Efficacy Against Fungal Pathogens

Research has shown that this compound is effective against a variety of fungal pathogens, including those responsible for leaf blight and other significant crop diseases. Its broad-spectrum nature allows it to be utilized effectively against multiple species, enhancing its value in agricultural practices .

Comparative Efficacy Table

| Fungicide | Active Ingredient | Target Pathogen | Efficacy Level |

|---|---|---|---|

| This compound | This compound | Plasmopara viticola | High |

| Azoxystrobin | Azoxystrobin | Botrytis cinerea | Moderate |

| Pyraclostrobin | Pyraclostrobin | Alternaria solani | High |

| Trifloxystrobin | Trifloxystrobin | Fusarium oxysporum | Moderate |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

- Resistance Management : A study evaluated the resistance of fungal pathogens isolated from tomato fruits to this compound and other fungicides. Results indicated that while some pathogens developed resistance, this compound remained effective against many isolates, underscoring its importance in resistance management strategies.

- Combination Studies : Research involving combinations of this compound with other fungicides (e.g., difenoconazole) demonstrated enhanced efficacy against Mycosphaerella melonis. The co-toxicity studies showed that mixtures could significantly improve control over resistant strains .

- QSAR Modeling : In silico studies utilizing Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the effectiveness of this compound against mutated strains of fungal cytochrome b. These models help identify potential combinations that could overcome resistance mechanisms .

Propriétés

IUPAC Name |

(2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWGTZRSEOIHFD-UHUFKFKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058071 | |

| Record name | Fenaminstrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366815-39-6 | |

| Record name | Fenaminstrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366815-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenaminstrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366815396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenaminstrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMINSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q1G2509XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.